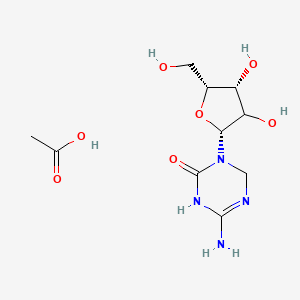

Dihydro-5-azacytidine (acetate)

説明

Dihydro-5-azacytidine (DHAC; NSC 264880) is a hydrolytically stable analog of 5-azacytidine (5-AC), a cytidine analog first synthesized to address the chemical instability of 5-AC caused by its 5,6-imino bond . DHAC retains the hypomethylating activity of its parent compound by inhibiting DNA methyltransferase (DNMT), thereby reversing aberrant DNA methylation patterns associated with oncogenesis . Unlike 5-AC, DHAC is stable in aqueous solutions, enabling prolonged intravenous administration and reducing acute toxicity risks . Preclinical studies demonstrate its antitumor activity in leukemia, prostate cancer, and solid tumors, with unique pharmacokinetic and pharmacodynamic properties distinguishing it from other nucleoside analogs .

特性

分子式 |

C10H18N4O7 |

|---|---|

分子量 |

306.27 g/mol |

IUPAC名 |

acetic acid;6-amino-3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H14N4O5.C2H4O2/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;1-2(3)4/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H3,(H,3,4)/t3-,4+,5?,6-;/m1./s1 |

InChIキー |

QJEIZSHIQUKGRJ-MCOUXGAQSA-N |

異性体SMILES |

CC(=O)O.C1N=C(NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N |

正規SMILES |

CC(=O)O.C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Dihydro-5-azacytidine (acetate) is synthesized through a series of chemical reactions involving nucleoside analogs. The synthetic route typically involves the incorporation of the compound into DNA, which inhibits DNA methylation . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of dihydro-5-azacytidine (acetate) involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Dihydro-5-azacytidine (acetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.

Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted analogs .

科学的研究の応用

Dihydro-5-azacytidine (acetate) has a wide range of scientific research applications, including:

Chemistry: Used as a nucleoside analog in studies involving DNA synthesis and methylation.

Biology: Investigated for its role in DNA methylation and gene expression regulation.

Medicine: Explored for its potential therapeutic applications in treating cancers, particularly leukemias and myelodysplastic syndromes.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

作用機序

Dihydro-5-azacytidine (acetate) exerts its effects by incorporating into DNA and inhibiting DNA methylation. This inhibition disrupts the normal methylation process, leading to changes in gene expression and cellular function. The compound targets DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, thereby preventing the methylation of cytosine residues .

類似化合物との比較

Mechanistic Similarities and Differences

- Mechanism : Both 5-AC and DHAC incorporate into RNA and DNA, inhibiting DNMT and causing DNA hypomethylation. However, 5-AC primarily incorporates into RNA, suppressing RNA synthesis, while DHAC’s stability allows greater incorporation into DNA .

- Stability : 5-AC rapidly degrades in aqueous solutions (half-life: 94–100 hours at pH 6.2), necessitating continuous infusion. DHAC’s saturated 5,6-bond confers stability, enabling bolus or prolonged infusion .

Efficacy and Potency

Toxicity

- 5-AC causes dose-limiting myelosuppression and nephrotoxicity. DHAC avoids these effects but induces pleuritic chest pain (15/17 patients) and transient ECG abnormalities .

Table 1: Key Differences Between 5-AC and DHAC

Decitabine (5-Aza-2'-deoxycytidine)

Mechanistic Contrast

DNA Damage Profiles

Clinical Use

- Decitabine is FDA-approved for myelodysplastic syndromes (MDS).

Table 2: DHAC vs. Decitabine

Arabinofuranosyl-5-azacytosine

- This analog combines arabinose sugar with 5-azacytosine. Unlike DHAC, it requires phosphorylation for activation and shows cross-resistance with cytarabine .

- In leukemia models, DHAC exhibits broader hypomethylating activity and lower IC₅₀ values (35 µg/ml vs. >50 µg/ml for arabinofuranosyl-5-azacytosine) .

Research Findings and Clinical Implications

Preclinical Studies

- Prostate Cancer : DHAC restores androgen receptor (AR) expression in DU-145 cells by demethylating the AR promoter, sensitizing cells to antiandrogens .

Clinical Trials

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。